2-Fluoro-4-iodo-1-isobutoxybenzene

Description

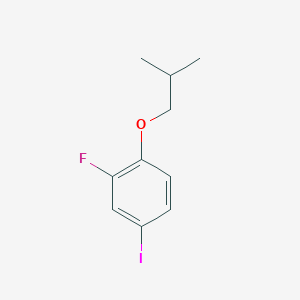

2-Fluoro-4-iodo-1-isobutoxybenzene is a halogenated aromatic ether with the molecular formula C₁₀H₁₂FIO and a molecular weight of 294.11 g/mol. Its structure features a fluorine atom at the 2-position, an iodine atom at the 4-position, and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 1-position of the benzene ring. This compound is of interest in pharmaceutical and materials chemistry as a precursor for synthesizing complex aryl halide derivatives .

Properties

IUPAC Name |

2-fluoro-4-iodo-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQZEXFVBHHKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-4-iodo-1-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .

Chemical Reactions Analysis

2-Fluoro-4-iodo-1-isobutoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon–carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-iodo-1-isobutoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The specific molecular targets and pathways depend on the context of its application, such as in drug development or material synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Substituted Benzene Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | 4-Position Substituent | Key Reactivity |

|---|---|---|---|---|

| 2-Fluoro-4-iodo-1-isobutoxybenzene | C₁₀H₁₂FIO | 294.11 | Iodine (I) | Cross-coupling reactions |

| 2-Fluoro-1-isobutoxy-4-nitrobenzene | C₁₀H₁₂FNO₃ | 213.21 | Nitro (-NO₂) | Reduction, SNAr |

| 2-Fluoro-4-bromo-1-isobutoxybenzene | C₁₀H₁₂FBrO | 273.11 | Bromine (Br) | Moderate cross-coupling |

Biological Activity

2-Fluoro-4-iodo-1-isobutoxybenzene is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-4-iodo-1-isobutoxybenzene is characterized by the presence of a fluorine atom, an iodine atom, and an isobutoxy substituent on a benzene ring. This arrangement can significantly influence its chemical reactivity and biological interactions.

Molecular Formula: C11H12FIO

Molecular Weight: 292.12 g/mol

Biological Activity

The biological activity of 2-Fluoro-4-iodo-1-isobutoxybenzene has been explored in various studies, highlighting its potential as a therapeutic agent. Key findings include:

- Antimicrobial Activity: Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen atoms (fluorine and iodine) enhances the lipophilicity and membrane permeability, which are crucial for antimicrobial efficacy.

- Enzyme Inhibition: Research suggests that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. The halogen substituents may enhance binding affinity to enzyme active sites, leading to effective inhibition .

The mechanism through which 2-Fluoro-4-iodo-1-isobutoxybenzene exerts its biological effects involves interaction with target proteins and enzymes. The following mechanisms have been proposed:

- Binding to Enzymes: The compound may bind to the active sites of enzymes, altering their activity. This interaction is facilitated by the electronegative nature of the fluorine and iodine atoms, which can stabilize the transition state during enzymatic reactions.

- Modulation of Signal Transduction Pathways: By interacting with receptor sites on cell membranes, this compound may influence various signaling pathways, potentially leading to altered cellular responses such as apoptosis or proliferation.

Case Studies

Several case studies have highlighted the biological activity of 2-Fluoro-4-iodo-1-isobutoxybenzene:

Synthesis and Preparation

The synthesis of 2-Fluoro-4-iodo-1-isobutoxybenzene typically involves several steps starting from commercially available precursors. A common synthetic route includes:

- Preparation of 2-Fluoro-4-iodophenol: This can be achieved through halogenation reactions involving phenol derivatives.

- Formation of Isobutoxy Group: The introduction of the isobutoxy group can be accomplished via nucleophilic substitution reactions using isobutanol in the presence of acid catalysts.

- Final Product Isolation: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity necessary for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.